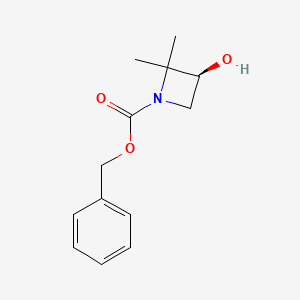
Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzyl group attached to a 3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate moiety, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (3S)-3-hydroxy-2,2-dimethyl-azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in an appropriate solvent.
Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Benzyl alcohol: Similar structure but lacks the azetidine ring.
Benzyl benzoate: Contains a benzyl group but has a different ester moiety.
Benzyl chloride: Similar benzyl group but different functional groups.
Uniqueness: Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity compared to other benzyl derivatives .
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
benzyl (3S)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3/t11-/m0/s1 |
Clave InChI |
WIIXQDNCFGJHFM-NSHDSACASA-N |
SMILES isomérico |
CC1([C@H](CN1C(=O)OCC2=CC=CC=C2)O)C |
SMILES canónico |
CC1(C(CN1C(=O)OCC2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


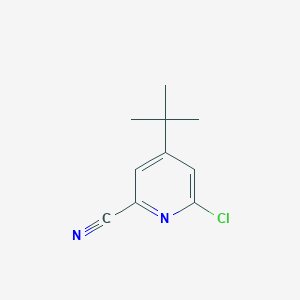

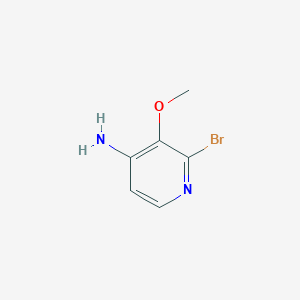
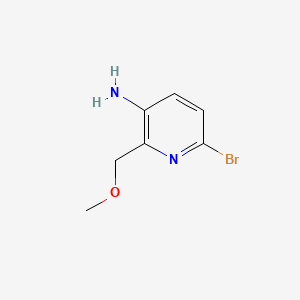
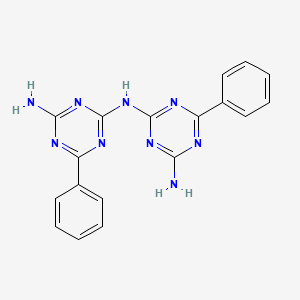
![N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
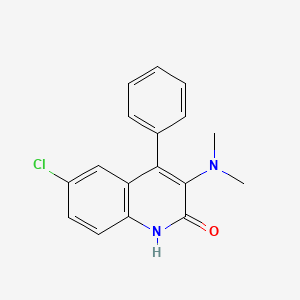


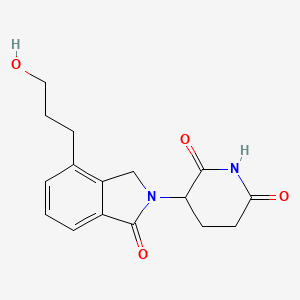
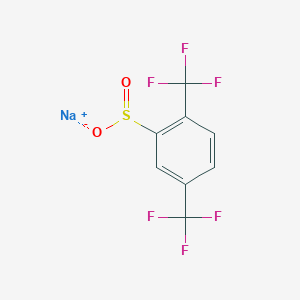
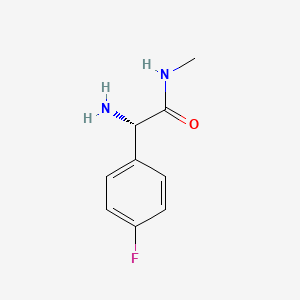

![(5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13917826.png)
